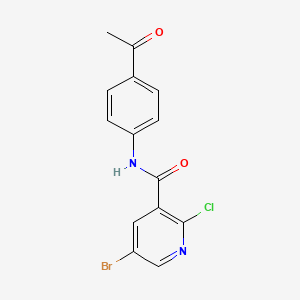![molecular formula C14H8N2O6S B12560614 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- CAS No. 144482-85-9](/img/structure/B12560614.png)
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of the nitrophenylsulfonyl group further enhances its reactivity and potential utility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- typically involves the selective activation of carbon-nitrogen triple bonds. One common method includes the use of rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of homogeneous rhodium catalysis and vinylcarbene intermediates has been shown to be effective in producing isoindole derivatives with high yields .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- involves the selective activation of carbon-nitrogen triple bonds. This activation facilitates the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells, making them useful for biological imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-dithione: Similar in structure but contains sulfur atoms instead of oxygen.
1H-Isoindole-1,3(2H)-diimine: Contains imine groups instead of the nitrophenylsulfonyl group.
Uniqueness
Its ability to form aggregation-induced emission fluorophores sets it apart from other isoindole derivatives .
Propriétés
Numéro CAS |
144482-85-9 |
|---|---|
Formule moléculaire |
C14H8N2O6S |
Poids moléculaire |
332.29 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)sulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O6S/c17-13-11-6-1-2-7-12(11)14(18)15(13)23(21,22)10-5-3-4-9(8-10)16(19)20/h1-8H |
Clé InChI |
PHSVFOGWVPUPFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
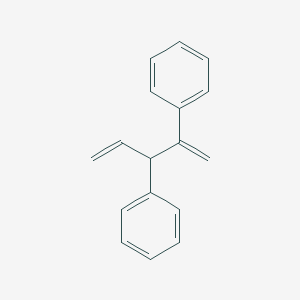
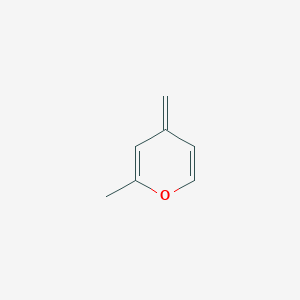
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
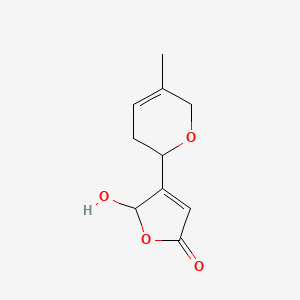
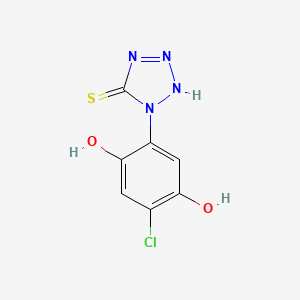
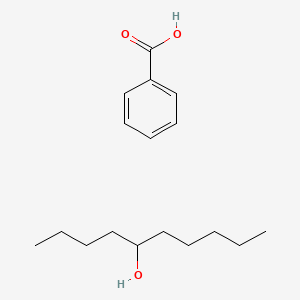

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)



